1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

Description

Historical Context and Discovery of Dihydrochalcone (B1670589) Derivatives

Dihydrochalcones are naturally occurring phenolic compounds biosynthesized in plants through the well-understood phenylpropanoid pathway. nih.gov Their use in traditional medicine for various ailments has been documented for many years. nih.gov Initially, the presence of dihydrochalcones was thought to be confined to a limited number of plant families, but advancements in analytical methods have revealed their widespread distribution in nature. nih.gov

The scientific investigation into dihydrochalcones gained momentum with their isolation and structural elucidation. Phloridzin, a prominent dihydrochalcone, was first isolated from the bark of apple trees. researchgate.net A significant milestone in the history of dihydrochalcone research was the discovery of neohesperidin (B1678168) dihydrochalcone (NHDC) in the 1960s. wikipedia.org This discovery emerged from a research program by the United States Department of Agriculture aimed at finding methods to reduce bitterness in citrus juices. wikipedia.org It was found that treating the bitter compound neohesperidin with a strong base followed by catalytic hydrogenation yielded the intensely sweet NHDC. wikipedia.org

Parallel to the discovery of natural dihydrochalcones, methods for their chemical synthesis were developed. A primary method involves the regioselective reduction of the carbon-carbon double bond in the corresponding α,β-unsaturated ketones, known as chalcones. nih.gov Various catalysts, including palladium, nickel, and rhodium, have been employed for this transformation. nih.gov An alternative to purely chemical synthesis is the use of microorganisms to hydrogenate the double bond in chalcones, a field of study that dates back to 1985. researchgate.netnih.gov

Chemical Classification and Structural Features of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

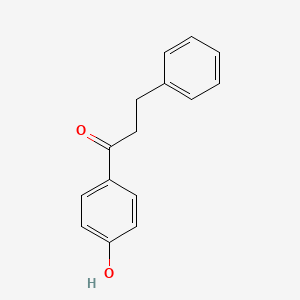

This compound is classified as a dihydrochalcone, which is a derivative of a chalcone (B49325) where the α,β-double bond of the enone system has been reduced. wikipedia.org This saturation removes the conjugation between the two aromatic rings, a key structural difference from its chalcone precursor. wikipedia.org The compound belongs to the broader class of organic compounds known as alkyl-phenylketones, which are aromatic compounds featuring a ketone group substituted by both an alkyl group and a phenyl group.

The core structure consists of two phenyl rings linked by a three-carbon propane (B168953) bridge. One phenyl ring is substituted with a hydroxyl (-OH) group at the fourth position (para position), making it a phenol (B47542) derivative. The propane chain contains a carbonyl group (C=O) at the first carbon, classifying the molecule as a ketone.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 36941-00-1 |

| IUPAC Name | This compound |

| Synonyms | 4'-Hydroxydihydrochalcone, 4'-Hydroxy-3-phenylpropiophenone |

| PSA (Polar Surface Area) | 37.30000 |

| LogP | 3.20770 |

Contemporary Research Landscape and Unaddressed Questions Pertaining to this compound

The contemporary research landscape for dihydrochalcones, including this compound, is driven by their potential in pharmacology and food science. researchgate.net There is a growing demand for these compounds due to their numerous health-endorsing properties. researchgate.net However, significant challenges and unaddressed questions remain, which form the basis of current investigations.

A primary hurdle is the low natural abundance of many dihydrochalcones in plants, coupled with their often poor solubility and bioavailability. researchgate.net These factors significantly restrict their development as clinical therapeutics and necessitate further research into efficient extraction, synthesis, and formulation strategies. researchgate.net Consequently, a major focus of the current research landscape is on chemomicrobial and enzymatic modifications to enhance the applicability of these compounds. researchgate.net

Key unaddressed questions in the field include:

Optimizing Bioavailability: How can the structure of dihydrochalcones be modified to improve absorption and metabolic stability without diminishing their desired biological activity?

Structure-Activity Relationship (SAR): While some SAR studies exist, particularly for antioxidant activity, a comprehensive understanding of how specific structural modifications (like the position and number of hydroxyl or methoxy (B1213986) groups) influence the full spectrum of their pharmacological effects is still incomplete. mdpi.comnih.gov

Mechanism of Action: For many of the observed biological activities, the precise molecular mechanisms and cellular targets of dihydrochalcones are not fully elucidated. Further research is needed to understand these pathways.

Scalable Synthesis: Developing cost-effective and environmentally friendly methods for the large-scale synthesis of specific dihydrochalcones and their derivatives remains a significant challenge for their commercial application. nih.gov

Overview of Key Academic Research Areas in this compound Studies

Academic research on this compound and related dihydrochalcones is multifaceted, spanning several scientific disciplines.

Synthetic Chemistry: This compound serves as a valuable building block or scaffold in organic synthesis. For instance, it has been used as a peripheral substituent in the synthesis of complex molecules like phthalocyanines, which have applications in materials science. researchgate.net Research also focuses on developing novel and efficient synthetic routes to access this and other dihydrochalcone derivatives. nih.gov

Pharmacology and Medicinal Chemistry: The dihydrochalcone scaffold is of great interest in drug discovery. Studies explore a wide range of pharmacological properties, including antidiabetic, immunomodulatory, antiviral, and antimicrobial activities. researchgate.netnih.gov The 4-hydroxyphenyl moiety, in particular, is recognized for its presence in numerous compounds with potent biological activities, including anticancer and anti-inflammatory properties. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant area of research involves investigating how the chemical structure of dihydrochalcones correlates with their biological function, particularly their antioxidant capacity. researchgate.net Studies have analyzed how features like hydroxylation patterns, methoxylation, and glycosylation impact the ability of these molecules to act via mechanisms such as electron transfer (ET) and hydrogen atom transfer (HAT). mdpi.comnih.gov For example, research indicates that the presence and position of hydroxyl groups are critical for antioxidant activity. nih.gov

Food Science and Nutraceuticals: Following the discovery of dihydrochalcone-based sweeteners like NHDC, there is continued interest in this class of compounds for use in the food industry. nih.gov Research explores their potential as flavor enhancers, masking agents for bitterness, and as active compounds in functional foods. researchgate.netwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYSWYRTKETRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Hydroxyphenyl 3 Phenylpropan 1 One and Its Precursors

Classical Organic Synthesis via Condensation and Reduction

A well-established and traditional route to 1-(4-hydroxyphenyl)-3-phenylpropan-1-one involves a two-step process: the initial formation of a chalcone (B49325) precursor followed by its reduction. mdpi.com

Claisen-Schmidt Condensation of 4-hydroxyacetophenone and benzaldehyde (B42025)

The cornerstone of this classical approach is the Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation. wikipedia.org This base-catalyzed reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this specific synthesis, 4-hydroxyacetophenone reacts with benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to form the chalcone precursor, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. rasayanjournal.co.ingordon.edu

The mechanism begins with the base abstracting an α-hydrogen from the acetophenone (B1666503), creating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration, often spontaneously under the reaction conditions, to yield the more stable, conjugated α,β-unsaturated ketone system of the chalcone. gordon.edu

Selective Reduction of α,β-Unsaturated Ketone (e.g., using Sodium Borohydride)

Once the chalcone precursor is synthesized, the next step is the selective reduction of the carbon-carbon double bond (C=C) of the α,β-unsaturated system to yield the target dihydrochalcone (B1670589), this compound. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation. youtube.comyoutube.com

While NaBH4 is primarily known for reducing aldehydes and ketones, its reactivity can be modulated to achieve the desired outcome. researchgate.netresearchgate.net Under specific conditions, NaBH4 can reduce the C=C double bond of the chalcone. youtube.com However, it is important to note that NaBH4 can also reduce the carbonyl group (C=O), potentially leading to a mixture of products. youtube.comresearchgate.netresearchgate.net Therefore, careful control of reaction conditions such as temperature and solvent is crucial to favor the selective reduction of the alkene functionality. youtube.com

Catalytic Hydrogenation Using Transition Metal Catalysts

Catalytic hydrogenation is a powerful and widely used method for the reduction of the C=C double bond in chalcones to produce dihydrochalcones. mdpi.comresearchgate.net This method involves the use of hydrogen gas (H2) in the presence of a transition metal catalyst. nih.gov

A variety of transition metals have been shown to be effective catalysts for this transformation, including palladium, platinum, rhodium, nickel, and ruthenium. nih.govresearchgate.net Palladium on carbon (Pd/C) is a particularly common and efficient catalyst for this purpose. mdpi.com The reaction typically proceeds with high chemoselectivity, meaning the C=C double bond is reduced in preference to the carbonyl group, yielding the desired this compound. mdpi.com This high selectivity is a significant advantage over some chemical reducing agents. The process is integral in synthesizing various dihydrochalcone derivatives from their chalcone precursors. mdpi.com

Bioreduction of Chalcone Precursors using Non-Conventional Yeasts (NCYs)

In the quest for greener and more sustainable synthetic methods, bioreduction using microorganisms has emerged as a promising alternative. Non-conventional yeasts (NCYs) have been identified as effective biocatalysts for the selective reduction of the C=C double bond in chalcones. mdpi.comunimore.itresearchgate.net These yeasts possess enzymes, specifically ene-reductases, that can catalyze this transformation with high selectivity. mdpi.comunimore.it

Studies have shown that various NCYs can hydrogenate the activated C=C bond of chalcones to furnish the corresponding dihydrochalcones. mdpi.comresearchgate.net This biocatalytic approach is considered a part of green chemistry as it operates under mild conditions (room temperature and atmospheric pressure), often in aqueous environments, and avoids the use of toxic reagents and heavy metals. mdpi.com The ability of NCYs to perform these selective reductions offers a valuable tool for producing compounds like this compound in an environmentally friendly manner. nih.govnih.gov Research has explored the relationship between the substrate structure and the bioreducing capacity of different yeast strains. mdpi.comunimore.it

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, focusing on efficiency, reduced waste, and the use of less hazardous substances. sphinxsai.comajrconline.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool. sphinxsai.com This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. sphinxsai.comrasayanjournal.co.infrontiersin.org

The Claisen-Schmidt condensation, the initial step in the classical synthesis of the chalcone precursor, can be efficiently carried out using microwave irradiation. rasayanjournal.co.innih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials by eliminating the need for potentially toxic and expensive solvents. rasayanjournal.co.innih.gov The use of microwave energy provides a rapid, efficient, and environmentally benign pathway for the synthesis of the chalcone intermediate, which can then be subsequently reduced to this compound. frontiersin.org

Continuous Flow Reactor Systems for Industrial-Scale Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and pharmaceuticals, including chalcones and their derivatives like this compound. azolifesciences.comunimi.it Continuous flow reactors offer numerous advantages for industrial-scale production, primarily centered on enhanced safety, improved heat and mass transfer, and greater process control, which can lead to higher yields and purity. azolifesciences.comunimi.itrsc.org

For the synthesis of compounds like this compound, which can be derived from the corresponding chalcone, flow chemistry provides a robust platform. The Claisen-Schmidt condensation, a common method for chalcone synthesis, can be effectively translated to a continuous flow process. rsc.org In such a system, streams of the reactants (e.g., a substituted acetophenone and a benzaldehyde derivative) are continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor containing a catalyst. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. azolifesciences.com

The use of microreactors or meso-reactors in these systems is particularly advantageous. unimi.itresearchgate.net Their high surface-area-to-volume ratio facilitates rapid heat exchange, which is crucial for managing the exothermic nature of many condensation and hydrogenation reactions. unimi.itrsc.org This prevents the formation of hot spots that can lead to side reactions and impurities in batch reactors. rsc.org Furthermore, the small internal volumes of flow reactors make the process inherently safer when dealing with hazardous reagents or intermediates. corning.com

Scaling up production in flow chemistry is typically achieved through "scaling-out," which involves running multiple reactors in parallel. researchgate.net This approach avoids the complex challenges of heat and mass transfer limitations that arise when increasing the volume of batch reactors. researchgate.net The seamless transition from laboratory-scale discovery to industrial production is a key benefit, as the optimized reaction conditions in a single meso-reactor can be directly replicated across a parallel system to achieve the desired output. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chalcone Derivatives

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited, prone to hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often inefficient, requires vigorous stirring | Efficient mixing and diffusion |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Complex, involves redesigning the reactor ("scale-up") | Straightforward, involves parallelization ("scale-out") researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time azolifesciences.com |

| Productivity | Can be lower due to downtime between batches | Higher potential for continuous, uninterrupted production unimi.it |

Stereoselective Synthesis of Enantiomeric Forms of this compound Analogues

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry. While this compound itself is achiral, its analogues can possess stereogenic centers. The development of stereoselective synthetic methods for these analogues, particularly chiral chalcones and related structures, has been an active area of research.

A prominent strategy for achieving enantioselectivity is through asymmetric catalysis, employing chiral catalysts to direct the formation of one enantiomer over the other. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral Cinchona alkaloids and their derivatives, such as squaramides, have been successfully used to catalyze the asymmetric Michael addition of nucleophiles to chalcones. nih.gov In one study, the addition of nitromethane (B149229) to various chalcone derivatives was achieved with excellent enantioselectivities (up to 99% ee) under mild conditions using a chiral squaramide catalyst. nih.gov

Another innovative approach involves a central-to-axial chirality transformation. acs.orgnih.gov This method has been used to synthesize axially chiral chalcones, which are a unique class of stereoisomers. acs.orgnih.gov The process can involve a stepwise asymmetric domino reaction catalyzed by a secondary amine, leading to the formation of an exocyclic dihydronaphthalene intermediate that subsequently transforms into the axially chiral chalcone with high enantiomeric excess. acs.org

Electrochemical methods have also been adapted for the asymmetric synthesis of chiral analogues. An enantioselective variant for the synthesis of related ketones can be achieved through the electrochemical reduction of a chalcone precursor. rsc.org These methods highlight the diverse and sophisticated strategies available to access specific enantiomeric forms of this compound analogues.

Table 2: Examples of Catalysts in Stereoselective Synthesis of Chalcone Analogues

| Catalyst Type | Example Catalyst | Reaction Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Organocatalyst | Chiral Cinchona Alkaloid Squaramide | Asymmetric Michael Addition | Up to 99% nih.gov |

| Organocatalyst | Secondary Amine | Asymmetric Vinylogous Domino Reaction | 90–97% acs.org |

| Organocatalyst | 1,1′-Binaphthylazepine Tetrazole | Intramolecular Oxa-Michael Cyclization | Low enantioselectivity reported researchgate.net |

Mechanistic Investigations of this compound Synthesis Reactions

The most common synthetic route to this compound involves a two-step process: first, the synthesis of the corresponding α,β-unsaturated ketone (a chalcone), followed by the reduction of the carbon-carbon double bond. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing yield.

The initial synthesis of the chalcone precursor, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is typically accomplished via a Claisen-Schmidt condensation. researchgate.netscispace.com This reaction involves the base-catalyzed condensation of a ketone (4-hydroxyacetophenone) with an aldehyde (benzaldehyde). tsijournals.com The mechanism proceeds as follows:

Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (4-hydroxyacetophenone) to form a resonance-stabilized enolate ion. tsijournals.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), forming an alkoxide intermediate (an aldol addition product). tsijournals.com

Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol (B145695) or water) to yield a β-hydroxy ketone.

Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, or chalcone. This step is driven by the formation of a stable, conjugated π-system. researchgate.net

The second step is the reduction of the chalcone's C=C double bond to yield the saturated this compound. This is typically achieved through catalytic hydrogenation, where the chalcone is reacted with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the double bond.

Alternatively, Friedel-Crafts acylation can be considered as another pathway, although it is less common for this specific structure. researchgate.netrsc.org This would involve the acylation of a phenol (B47542) derivative with a phenylpropanoyl chloride in the presence of a Lewis acid catalyst. The mechanism involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring of the phenol via electrophilic aromatic substitution.

Chemical Reactivity, Derivatization, and Functionalization of 1 4 Hydroxyphenyl 3 Phenylpropan 1 One

Oxidation Reactions (e.g., to quinones or carboxylic acids)

The oxidation of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one can be directed to several functional groups. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures under appropriate oxidizing conditions. While direct oxidation of the parent compound to a quinone is not extensively documented in readily available literature, phenols are known to undergo such transformations.

A notable oxidation reaction for the ketone functionality is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.gov This reaction employs peroxy-acids or peroxides to convert ketones into esters. wikipedia.orgsigmaaldrich.com In the case of this compound, the migration of the more substituted group (the 4-hydroxyphenyl ring) would be expected to yield the corresponding ester. The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

| Reaction Type | Reagent Example | Potential Product |

| Phenol (B47542) Oxidation | Fremy's salt | p-Benzoquinone derivative |

| Baeyer-Villiger | m-CPBA | Phenyl acetate (B1210297) derivative |

Reduction Reactions of the Ketone Group (e.g., to alcohols)

The ketone group in this compound is readily reduced to a secondary alcohol, 1-(4-hydroxyphenyl)-3-phenylpropan-1-ol. This can be achieved using various reducing agents.

Furthermore, the ketone can be completely reduced to a methylene (B1212753) group (-CH2-) via reactions like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). wikipedia.orgwikipedia.orgpharmaguideline.comalfa-chemistry.comnrochemistry.comorganicchemistrytutor.com The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions. wikipedia.orgalfa-chemistry.com The Huang Minlon modification of the Wolff-Kishner reduction, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base followed by distillation of water, can lead to improved yields and shorter reaction times. wikipedia.org

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH4) | 1-(4-Hydroxyphenyl)-3-phenylpropan-1-ol |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | 1-(4-hydroxyphenyl)-3-phenylpropane |

| Wolff-Kishner Reduction | Hydrazine (N2H4), KOH | 1-(4-hydroxyphenyl)-3-phenylpropane |

Electrophilic Aromatic Substitution Reactions on the Phenyl and Hydroxyphenyl Moieties (e.g., halogenation)

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution. The hydroxyphenyl ring is activated by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, substitution is expected to occur at the positions ortho to the hydroxyl group. Conversely, the phenyl ring is attached to the electron-withdrawing ketone group, which deactivates the ring and directs electrophiles to the meta position.

For instance, bromination of similar phenolic compounds like 4-hydroxycumene with N-bromosuccinimide leads to substitution at the positions ortho to the hydroxyl group. rsc.org Therefore, bromination of this compound is expected to yield 1-(3-bromo-4-hydroxyphenyl)-3-phenylpropan-1-one or 1-(3,5-dibromo-4-hydroxyphenyl)-3-phenylpropan-1-one, depending on the reaction conditions.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br2, FeBr3 | 1-(3-Bromo-4-hydroxyphenyl)-3-phenylpropan-1-one |

| Nitration | HNO3, H2SO4 | 1-(4-Hydroxy-3-nitrophenyl)-3-phenylpropan-1-one |

Nucleophilic Addition Reactions at the Ketone Carbonyl

The electrophilic carbon of the ketone's carbonyl group is a prime site for nucleophilic attack. rsc.org This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.com

A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the carbonyl carbon to form a tertiary alcohol after acidic workup. mnstate.edu For example, reacting this compound with methylmagnesium bromide would yield 2-(4-hydroxyphenyl)-4-phenylbutan-2-ol.

Another important nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. masterorganicchemistry.comchegg.comyoutube.comlibretexts.orglibretexts.org In this reaction, a phosphorus ylide attacks the ketone, ultimately replacing the carbonyl oxygen with a carbon group and forming a carbon-carbon double bond. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

O-Alkylation and O-Acylation Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated. O-alkylation is commonly achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. utahtech.edumasterorganicchemistry.comwikipedia.orgyoutube.com For example, treating this compound with sodium hydride followed by methyl iodide would yield 1-(4-methoxyphenyl)-3-phenylpropan-1-one.

O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine, to form an ester.

Condensation and Cyclization Reactions Involving this compound

This compound, also known as 4'-hydroxydihydrochalcone, can undergo intramolecular cyclization to form flavanones. This reaction is a key step in the biosynthesis and chemical synthesis of flavonoids. nih.gov The cyclization can be promoted by various reagents and conditions. For example, palladium-catalyzed oxidative cyclization can be used to synthesize flavones and flavanones from 2'-hydroxydihydrochalcones. rsc.org

Intramolecular aldol (B89426) condensation is another possibility, where the enolate formed at the carbon alpha to the ketone attacks an electrophilic site within the same molecule. alfa-chemistry.com However, for this compound, intermolecular reactions are more common unless another reactive group is introduced into the molecule.

Formation of Heterocyclic Derivatives from this compound Scaffolds

The structure of this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds. For example, it can be a precursor for the synthesis of isoxazoles. youtube.comorganic-chemistry.orgnih.govnih.govwpmucdn.com One common method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com While the parent compound is not a 1,3-dicarbonyl, it can be chemically modified to an intermediate that is suitable for this reaction. For instance, the corresponding chalcone (B49325), 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, can react with hydroxylamine to form an isoxazole (B147169) derivative.

Similarly, pyrimidines can be synthesized from ketones through condensation with amidines. organic-chemistry.orggoogle.comnih.gov This reaction offers a pathway to introduce a pyrimidine (B1678525) ring into a molecule derived from this compound.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the Phenyl Ring and its Impact on Biological Activity

The unsubstituted phenyl ring (Ring B) of the 1-(4-hydroxyphenyl)-3-phenylpropan-1-one scaffold is a primary target for chemical modification to explore and optimize biological activity. Studies on related chalcone (B49325) structures, which share the dual-ring system, provide significant insights into how substitutions on this ring affect efficacy.

Research into 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones, the unsaturated analogues of the target compound, revealed that the nature and position of substituents on the phenyl ring are critical for their nematicidal activity. orientjchem.org For instance, the introduction of a methoxy (B1213986) group at the para-position (C4) of the phenyl ring in 3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one resulted in the highest nematode mortality within its series. orientjchem.org This suggests that electron-donating groups at this position may enhance activity.

Further studies on other scaffolds, such as Schiff bases, have shown that the position of substituents on the aryl ring significantly affects antimicrobial properties. researchgate.netderpharmachemica.com It was observed that methyl groups substituted at the meta and para positions of the phenyl ring led to greater antifungal and antibacterial activities compared to ortho-substituted or unsubstituted derivatives. researchgate.netderpharmachemica.com These findings imply that steric and electronic factors governed by the substituent's position play a key role in the molecule's interaction with biological targets.

| Compound Analogue (Chalcone Series) | Substitution on Phenyl Ring (Ring B) | Observed Biological Effect | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | 4-methoxy | Highest nematicidal activity in its series. | orientjchem.org |

| Analogues with meta- and para-methyl groups | 3-methyl or 4-methyl | Enhanced antifungal and antibacterial activity compared to ortho- or unsubstituted analogues. | researchgate.netderpharmachemica.com |

Alterations to the Hydroxyphenyl Moiety and Structure-Activity Correlations

The 4-hydroxyphenyl moiety (Ring A) is another critical component for the biological activity of this class of compounds. The hydroxyl group, in particular, is a key pharmacophore.

SAR studies on stilbenes, which are structurally related to dihydrochalcones, have demonstrated that the number and position of hydroxyl groups are paramount for activity. researchgate.netnih.gov Increasing the number of hydroxyl groups, especially at positions ortho to the existing hydroxyl group on the phenolic ring, can enhance both antioxidant and cytotoxic activities. nih.gov However, a careful balance must be maintained, as extensive hydroxylation can also lead to rapid metabolism and lower bioavailability, limiting clinical application. researchgate.netnih.gov

The conversion of the hydroxyl group to a methoxy group is a common modification strategy. researchgate.net This change can influence lipophilicity and metabolic stability. japsonline.com Furthermore, research on N-(4-hydroxyphenyl)retinamide (fenretinide) suggests that the p-aminophenol structure, a close analogue of the hydroxyphenyl moiety, is responsible for both the anticancer and antioxidant properties of the parent molecule. nih.gov This underscores the significance of the functionalized phenyl ring in eliciting a biological response. nih.gov

Elucidation of the Role of the Propyl Chain and Ketone Functionality

The three-carbon propyl chain and the ketone functionality form the central linker of this compound and are integral to its biological activity. The ketone's carbonyl group is a key interaction point. Molecular docking studies on the related chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, revealed that the carbonyl group plays a significant role in antibacterial activity by forming multiple hydrogen bonds with the target protein. nih.gov

The α,β-unsaturated ketone system found in chalcones is often cited as being responsible for their antimicrobial and anticancer activities. orientjchem.orgnii.ac.jp In the case of this compound, the propyl chain is saturated, lacking the double bond. This saturation creates a more flexible backbone compared to the rigid propenone linker of chalcones. This flexibility can alter the molecule's three-dimensional shape and its ability to fit into different biological targets. The structure of such dihydrostilbenoids, also known as bibenzyls, where the ethylene (B1197577) double bond of stilbenes is replaced by a single bond, represents a distinct class of compounds with its own unique biological profile. nih.gov

Design and Synthesis of Novel this compound Analogues

The core scaffold of this compound serves as a template for the design and synthesis of novel bioactive compounds. Various synthetic strategies have been employed to generate analogues with potentially improved or novel activities.

One approach involves modifying the hydroxyphenyl group by synthesizing carbamate (B1207046) derivatives from the parent chalcones. orientjchem.org Another strategy focuses on creating aminomethyl derivatives, which have been evaluated for their cytotoxic activities. nih.gov Inspired by the structural features of approved drugs, novel hybrid compounds have been synthesized by combining the α,β-unsaturated ketone feature of chalcones with other bioactive scaffolds, such as isatin, to create potent anticancer agents. nii.ac.jp

Further synthetic explorations have led to the creation of β-aryl-β-mercapto ketones, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, which were designed by incorporating a tertiary amine basic side chain to improve cytotoxic effects against breast cancer cells. nih.gov Novel series of N-substituted-4-phenylphthalazin-1-ones have also been developed, where the core structure is linked to different anilines to enhance anti-proliferative activity. nih.gov These examples highlight the versatility of the diaryl propanone scaffold in the generation of diverse chemical libraries for drug discovery. nii.ac.jpnih.govnih.gov

Comparative Analysis with Structurally Similar Compounds

The biological properties of this compound can be better understood through comparison with structurally similar natural and synthetic compounds, most notably its unsaturated chalcone analogue and the stilbene (B7821643) resveratrol.

Versus Chalcones: The primary difference is the saturation of the three-carbon chain. The α,β-unsaturated ketone in chalcones is a reactive Michael acceptor, which is often linked to their biological activities but also potential toxicity. orientjchem.org The saturated propyl chain in the dihydrochalcone (B1670589) removes this reactivity, which can alter the mechanism of action and safety profile.

| Feature | This compound (Dihydrochalcone) | Chalcone Analogue | Resveratrol (Stilbene) |

|---|---|---|---|

| Central Linker | Saturated C3 propyl-ketone chain | Unsaturated C3 propenone chain (α,β-unsaturated ketone) | C2 ethylene bridge |

| Flexibility | More flexible | Rigid | Relatively rigid (cis/trans isomers) |

| Key Reactive Group | Carbonyl group | Michael acceptor (α,β-unsaturated system) | Phenolic hydroxyls |

| Bioavailability Comparison | Generally higher than chalcones due to saturation | Variable, can be limited by reactivity | Limited, with a short half-life (~14 min) japsonline.com |

Computational Approaches to SAR Prediction and Optimization

Computational modeling has become an indispensable tool for predicting and optimizing the SAR of this compound analogues. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed.

DFT calculations can be used to study the structural, electronic, and reactivity properties of these molecules. niscpr.res.in For instance, DFT and molecular docking were used to investigate the antibacterial activity of a related chalcone, identifying the carbonyl group's critical role in binding to bacterial proteins. nih.gov Molecular electrostatic potential (MEP) maps can visualize reactive regions of the molecule, guiding further modifications. niscpr.res.in

Molecular docking studies help to clarify the binding interactions between potential drug candidates and their target enzymes or receptors. researchgate.netmdpi.com By simulating how different analogues fit into a protein's active site, researchers can predict which modifications are likely to improve binding affinity and, consequently, biological activity. researchgate.net Furthermore, molecular dynamics simulations can reveal how structural changes, such as mutations in a target enzyme, affect the catalytic activity towards a substrate, providing deeper insights for rational drug design. nih.gov These computational methods accelerate the drug discovery process by allowing for the virtual screening and optimization of compounds before committing to more resource-intensive chemical synthesis and biological testing.

Biological and Pharmacological Investigations of 1 4 Hydroxyphenyl 3 Phenylpropan 1 One Preclinical, Mechanism Focused

In Vitro Studies on Cellular and Subcellular Targets

Receptor Binding and Modulation AssaysInformation regarding the binding affinity or modulatory effects of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one on specific cellular receptors is not present in the current body of scientific literature.

Preclinical Data Unavilable for this compound

Despite a comprehensive search of publicly available scientific literature, no specific preclinical data was found for the chemical compound this compound. Extensive queries aimed at elucidating its biological and pharmacological properties, including its effects on cellular signaling pathways, membrane permeability, and its activity in animal models, did not yield any relevant research findings.

The investigation sought to gather information for a detailed article focusing on the preclinical, mechanism-focused investigations of this compound. The intended scope of the article was to cover cellular signaling pathway interrogation, membrane permeability and cellular uptake studies, as well as in vivo studies in animal models, including pharmacodynamic profiling, target engagement and biomarker analysis, preclinical efficacy studies, and mechanistic exploration of biological responses in animal organ systems.

However, the conducted searches failed to identify any studies that have specifically examined these aspects of this compound. The scientific literature that was retrieved discussed general methodologies, such as the use of Caco-2 cell permeability assays or the application of nude mouse xenografts in cancer research, but did not provide any data pertaining to the compound .

Furthermore, while some studies on structurally related but distinct molecules, such as chalcones and other propionate (B1217596) derivatives, were identified, this information falls outside the strict focus on this compound as specified.

Consequently, due to the absence of specific preclinical research data for this compound in the public domain, it is not possible to generate the requested scientific article. The lack of available information prevents a detailed and accurate discussion of its biological and pharmacological properties as outlined.

Investigation of Multi-Targeting and Pleiotropic Effects

A thorough review of scientific literature did not yield specific preclinical studies detailing the multi-targeting or pleiotropic effects of this compound. The concept of a single compound acting on multiple molecular targets is a key strategy in modern drug discovery to address the multifactorial nature of many diseases. nih.govscielo.org.mx Such investigations would typically involve screening the compound against a panel of receptors, enzymes, and ion channels, followed by validation in cellular and animal models. Without such studies, any discussion of the multi-target profile of this compound would be speculative.

Metabolomic and Proteomic Analysis of Biological Perturbations by this compound

There is a notable absence of specific metabolomic or proteomic studies focused on this compound in the available scientific literature. Metabolomic analysis would involve the comprehensive study of metabolites in biological samples (e.g., cells, tissues, biofluids) following exposure to the compound, providing insights into altered biochemical pathways. Proteomic studies would identify and quantify changes in the protein landscape of cells or tissues, revealing the molecular targets and signaling pathways directly or indirectly affected by the compound. While these techniques are widely used to elucidate the mechanisms of action for other substances, their application to this compound has not been reported.

Due to the lack of specific research data for this compound in these advanced areas of pharmacological investigation, it is not possible to provide detailed research findings or data tables as requested. Further original research is required to characterize the biological and pharmacological properties of this specific compound.

Computational and Theoretical Chemistry Studies of 1 4 Hydroxyphenyl 3 Phenylpropan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of 1-(4-hydroxyphenyl)-3-phenylpropan-1-one. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. mdpi.comniscpr.res.in By solving approximations of the Schrödinger equation, DFT can accurately predict geometries, energies, and various other chemical parameters. researchgate.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G**, which defines the mathematical functions used to represent the electronic orbitals. mdpi.com

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). wikipedia.orgschrodinger.com

A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This gap is a critical parameter for understanding the molecule's stability and its potential for electronic transitions, which are related to its UV-Vis absorption properties. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, while the LUMO may be distributed across the carbonyl group and the phenyl ring system. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential. The electron-rich hydroxyphenyl group is a likely site. |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity. The carbonyl group is a potential site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. A smaller gap suggests higher reactivity. wikipedia.orgnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would exhibit negative electrostatic potential, making them targets for electrophiles. The hydrogen atom of the hydroxyl group would show a positive potential. nih.gov

Quantum chemical calculations also yield global reactivity descriptors that quantify the chemical behavior of the molecule. mdpi.com These descriptors provide a quantitative basis for predicting reactivity. idosi.org

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula (using Ionization Potential I and Electron Affinity A) | Significance |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Harder molecules have larger HOMO-LUMO gaps. mdpi.comidosi.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized. Softer molecules are generally more reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index that quantifies the electrophilic nature of a molecule. mdpi.com |

A significant application of quantum chemical calculations is the prediction of various molecular spectra. Theoretical calculations of vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be performed and compared with experimental data. mdpi.comresearchgate.net This comparison serves to validate the calculated molecular structure and provides a detailed assignment of the experimental spectral bands. researchgate.net For instance, calculated IR and Raman spectra can help assign specific vibrational modes to the functional groups within this compound, such as the C=O stretching of the ketone or the O-H stretching of the phenol (B47542). mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (λmax) observed in UV-Vis spectroscopy. niscpr.res.in

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can reveal its dynamic behavior and conformational preferences. researchgate.net

Conformational analysis, often performed in conjunction with quantum chemical calculations, aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. By rotating the bonds in the propane-1-one linker, various conformers can be generated. The energy of each conformer is then calculated to determine the lowest-energy, and thus most probable, structures. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Molecular Docking and Protein-Ligand Interaction Studies (e.g., with penicillin-binding proteins, tubulin)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for evaluating how a compound like this compound might interact with a biological target.

Studies on related chalcone (B49325) and dihydrochalcone (B1670589) structures have often involved docking with targets like tubulin, an important protein in cell division, and penicillin-binding proteins, which are crucial enzymes in bacteria. researchgate.net The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the hydroxyl group and carbonyl oxygen are key features that can act as hydrogen bond donors and acceptors, respectively, facilitating its interaction with protein residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activities (e.g., cytotoxicity against a cancer cell line) is required. Various molecular descriptors, which are numerical values derived from the chemical structure (such as the reactivity descriptors from DFT, molecular weight, or logP), are calculated for each compound. A mathematical equation is then generated to link these descriptors to the observed activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

Virtual Screening and Ligand-Based Design Approaches

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically focused on the virtual screening and ligand-based design of the compound this compound. Computational drug discovery techniques such as virtual screening are powerful tools for identifying potential drug candidates by screening large libraries of small molecules for their predicted binding affinity to a biological target. als-journal.com Similarly, ligand-based drug design approaches are utilized to develop new molecules with improved pharmacological properties based on the structures of known active compounds, particularly when the three-dimensional structure of the target is unknown. nih.govnih.gov

While these computational methods are widely applied in medicinal chemistry, there is no readily available data from studies where this compound has been the subject of such investigations. The majority of computational research in this structural class has been directed towards its unsaturated analog, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone), and other derivatives. For instance, various chalcone molecules have been proposed and evaluated as potential anticancer agents through virtual screening and molecular docking studies targeting proteins like the X-linked IAP (XIAP) anti-apoptotic protein. nih.gov Other research has focused on the molecular docking of chalcone derivatives to understand their anti-inflammatory and analgesic activities. nih.gov

The exploration of marine natural compounds and other phytochemical libraries through virtual screening has identified potential therapeutic candidates for various diseases. mdpi.com These studies typically involve docking large numbers of compounds against specific protein targets to predict binding affinities and modes of interaction. als-journal.commdpi.com However, this compound does not appear in the results of these published screening initiatives.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 4 Hydroxyphenyl 3 Phenylpropan 1 One

Spectroscopic Techniques in Research Applications

Spectroscopy provides profound insights into the molecular structure and functional groups of 1-(4-hydroxyphenyl)-3-phenylpropan-1-one. Each technique offers a unique window into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons nih.gov, advanced 2D NMR techniques are employed for more complex assignments and to establish connectivity between atoms.

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical. A COSY spectrum reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons, such as those in the propane (B168953) chain and within the aromatic rings. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC identifies longer-range couplings (typically 2-4 bonds) between protons and carbons. For a structurally related compound, 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, extensive 1D and 2D NMR data have been acquired, demonstrating the power of these techniques to assign every proton and carbon signal definitively. bmrb.io These experiments are crucial for distinguishing between isomers and confirming the specific substitution patterns on the phenyl rings.

Solid-State NMR (ssNMR) becomes particularly valuable when analyzing the compound in a solid form, such as in crystalline powders or as part of a complex. Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can overcome challenges like broad line widths found in solids to provide high-resolution spectra. rsc.org For instance, ¹³C ssNMR could differentiate between polymorphs of this compound by detecting subtle shifts in carbon resonances caused by different crystal packing environments. nih.gov Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which are averaged out in solution. rsc.org

Table 1: Representative NMR Data for Dihydrochalcone (B1670589) Scaffolds

| Technique | Purpose | Typical Observations for a this compound Structure |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and count of different protons. | Signals for aromatic protons on both phenyl rings (approx. 6.8-7.9 ppm), two methylene (B1212753) triplets for the propane chain (approx. 3.0-3.4 ppm), and a singlet for the phenolic hydroxyl group. nih.gov |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Signal for the carbonyl carbon (approx. 200 ppm), signals for aromatic carbons (approx. 115-160 ppm), and signals for the two aliphatic carbons (approx. 30-45 ppm). nih.govbmrb.io |

| 2D COSY | Identifies proton-proton spin couplings. | Cross-peaks connecting the two adjacent methylene groups in the propane chain. |

| 2D HSQC | Correlates protons with their directly attached carbons. | Cross-peaks linking each proton signal (e.g., from the CH₂ groups) to its corresponding carbon signal. bmrb.io |

| 2D HMBC | Identifies long-range (2-3 bond) proton-carbon couplings. | Crucial cross-peaks from the methylene protons to the carbonyl carbon and to carbons of the adjacent phenyl rings, confirming the overall connectivity of the molecular backbone. bmrb.io |

| Solid-State NMR | Analyzes molecular structure and dynamics in the solid state. | Provides insights into polymorphism, molecular packing, and intermolecular hydrogen bonding. nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives. nih.gov When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for quantification and identification, known as LC-MS.

Tandem mass spectrometry (LC-MS/MS) is particularly useful for studying metabolites and for the structural elucidation of related compounds. In this technique, the parent ion corresponding to the compound of interest is selected and subjected to fragmentation. The resulting fragment ions create a specific "fingerprint" that can be used for identification. For example, in the analysis of metabolites, a biological sample can be analyzed by LC-MS/MS to screen for molecules that produce fragment ions characteristic of the parent drug's core structure. A potential metabolite of the title compound is 3-hydroxy-1-(4-hydroxyphenyl)-1-propanone, which could be identified by its unique precursor ion and fragmentation pattern in an MS2 spectrum. nih.gov The fragmentation of dihydrochalcones typically involves cleavages at the bonds adjacent to the carbonyl group.

The development of validated UPLC-MS/MS (Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry) methods for related phenolic acids in human serum highlights the sensitivity and specificity of this approach. nih.gov Such methods are capable of detecting and quantifying analytes at very low concentrations, which is essential for metabolite studies. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) [M+H]⁺ | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Significance |

|---|---|---|---|

| 227.1067 | 121.0284 | [HO-C₆H₄-CO]⁺ | Indicates the 4-hydroxybenzoyl moiety, a key structural feature. |

| 105.0699 | [C₆H₅-CH₂-CH₂]⁺ | Represents the phenylethyl fragment from the other side of the ketone. | |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | A common fragment indicating a benzyl-type structure. |

Note: Fragmentation data is predictive and based on common fragmentation pathways for similar structures.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, yielding information on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not prominently available, analysis of closely related compounds provides significant insight. For the analogous compound 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one, X-ray analysis revealed that molecules are connected by intermolecular O—H⋯O hydrogen bonds, forming extended chains within the crystal. researchgate.net This type of hydrogen bonding network would also be expected for this compound, involving its phenolic hydroxyl group and the ketone oxygen of an adjacent molecule. Such studies confirm the planarity of the phenyl rings and the conformation of the propane chain connecting them. For another related compound, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, it was reported to crystallize in the triclinic space group, providing specific details about its crystal symmetry. chemicalbook.com If a chiral derivative of the title compound were synthesized, X-ray crystallography could be used to determine its absolute configuration without ambiguity.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, strong peak around 1670-1685 cm⁻¹ is characteristic of the C=O (ketone) stretching vibration. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1600-1450 cm⁻¹ region. nih.govnih.gov The presence of these key bands provides quick and reliable confirmation of the compound's main functional groups. Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds in the aromatic rings. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (propane chain) |

| 1685 - 1670 | C=O stretch | Ketone |

| 1610 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1180 | C-O stretch | Phenolic C-O |

Source: Adapted from typical values and data available in public databases. nih.govnih.gov

The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) signal. However, CD spectroscopy would be an essential technique for the stereochemical analysis of its chiral analogues.

If a chiral center were introduced into the molecule, for instance by asymmetric reduction of the ketone to a hydroxyl group, creating (R)- or (S)-1-(4-hydroxyphenyl)-3-phenylpropan-1-ol, the resulting enantiomers would interact differently with left- and right-circularly polarized light. CD spectroscopy measures this differential absorption. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. This allows for the determination of the enantiomeric purity and absolute configuration of chiral derivatives, often by comparing the experimental spectrum to one predicted by theoretical calculations. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is the primary method for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A typical analytical method involves reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. For a moderately polar compound like this compound, a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to sharper and more symmetrical peaks.

Detection is commonly performed with a UV-Vis detector, set at a wavelength where the molecule's chromophores (the phenyl rings and ketone) absorb strongly, such as around 280 nm. The purity of a sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. This method is crucial for quality control in both synthesis and subsequent research applications. rsc.orgrsc.org

Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Purity Assessment | Peak area percentage at the detection wavelength. |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the target compound from any impurities or related substances.

A typical HPLC method for the analysis of this compound would employ a reversed-phase column, such as a C18 column, due to the compound's moderate polarity. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous component (e.g., water with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the efficient elution of both polar and non-polar compounds present in the sample.

Detection is commonly performed using a UV detector, as the aromatic rings and the carbonyl group in this compound provide strong chromophores, resulting in significant UV absorbance. The selection of an appropriate wavelength, typically around the compound's maximum absorbance (λmax), is essential for achieving high sensitivity.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility due to the presence of the polar hydroxyl group, GC-MS analysis can be effectively performed after a derivatization step. Derivatization converts the non-volatile compound into a more volatile and thermally stable derivative suitable for GC analysis.

A common derivatization strategy for compounds containing hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. The fragmentation pattern observed in the mass spectrum offers structural information about the analyte.

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further research, such as for use as a reference standard or for biological assays, preparative chromatography is the method of choice for its isolation and purification. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

Preparative HPLC systems utilize columns with larger internal diameters and longer lengths to accommodate higher sample loads. The goal is to separate the target compound from impurities and collect the fraction containing the purified this compound. The mobile phase composition and gradient profile are often adapted from an optimized analytical method.

Fraction collection is typically triggered by a detector signal, such as UV absorbance. Once the peak corresponding to the desired compound begins to elute, a fraction collector is activated to collect the eluent containing the purified product. The collected fractions are then typically analyzed by analytical HPLC to confirm their purity. Finally, the solvent is removed, usually by evaporation under reduced pressure, to yield the isolated solid compound.

Hyphenated Techniques in Complex Matrix Analysis (e.g., for in vivo sample analysis, excluding human)

The analysis of this compound in complex biological matrices, such as plasma or tissue homogenates from animal studies, presents significant challenges due to the presence of numerous interfering substances. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for such analyses. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used hyphenated technique for this purpose.

In an LC-MS/MS workflow, the biological sample is first subjected to a sample preparation procedure, such as protein precipitation or solid-phase extraction (SPE), to remove the bulk of the matrix components. The extracted sample is then injected into an HPLC system for chromatographic separation. The eluent from the HPLC column is directed into the ion source of a tandem mass spectrometer.

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion, characteristic of the compound, is monitored in the second mass analyzer. This highly selective detection method provides excellent sensitivity and minimizes interference from the complex biological matrix, allowing for accurate quantification of the compound even at very low concentrations.

Microscopic and Imaging Techniques in Conjunction with this compound (e.g., cellular localization studies)

Investigating the subcellular distribution of this compound is crucial for understanding its mechanism of action at a cellular level. Microscopic and imaging techniques can provide valuable insights into where the compound accumulates within cells.

To visualize the compound using microscopy, it often needs to be labeled with a fluorescent tag. This can be achieved through chemical synthesis, where a fluorescent moiety is attached to the this compound molecule. The choice of fluorophore depends on the specific application and the available imaging instrumentation.

Once a fluorescently labeled analog of the compound is available, it can be introduced to cultured cells. After an incubation period, the cells can be imaged using fluorescence microscopy or confocal microscopy. These techniques allow for the visualization of the fluorescent signal within the cell, revealing the subcellular compartments where the compound is localized, such as the nucleus, mitochondria, or cytoplasm.

Co-localization studies can also be performed by simultaneously labeling specific cellular organelles with different colored fluorescent probes. This allows for a more precise determination of the compound's location within the cell by observing the overlap of the fluorescent signals.

Potential Applications of 1 4 Hydroxyphenyl 3 Phenylpropan 1 One in Chemical Biology and Material Science Excluding Human Clinical Applications

Development as Research Probes for Biological Systems

The development and use of small molecules as research probes are fundamental to understanding complex biological systems. These probes can be used to selectively interact with proteins or other biomolecules, helping to elucidate their function.

While the broader class of chalcones and dihydrochalcones are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, the specific application of 1-(4-hydroxyphenyl)-3-phenylpropan-1-one as a research probe is not documented in available scientific literature. nih.govresearchgate.net Its structure, featuring hydrogen-bond donors and acceptors, suggests a potential for interaction with biological targets, but dedicated studies to develop it as a specific probe for proteins or other biological systems have not been reported.

Precursor in Organic Synthesis for Complex Molecules

The utility of a chemical compound as a precursor, or starting material, for the synthesis of more complex molecules is a cornerstone of organic chemistry. Dihydrochalcones are typically synthesized via the hydrogenation of their unsaturated chalcone (B49325) counterparts. nih.gov

A comprehensive review of chemical literature and patents does not yield specific examples where this compound is used as a starting material for the synthesis of more complex molecular scaffolds. While methods for its own synthesis are established, its subsequent use as a building block in multi-step synthetic routes is not a focus of current research. For instance, related structures like 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) are used as branching agents in polycarbonate production, but this is synthesized from phenol (B47542) and 4-hydroxyacetophenone, not from the title compound. google.com

Role in Agrochemical Research and Development (e.g., plant growth regulators, pesticides)

The search for new agrochemicals with novel modes of action is a constant effort to address crop protection and food security. Natural products and their derivatives are a rich source of lead compounds for herbicides, pesticides, and plant growth regulators.

General studies on the broader chalcone class have indicated potential for herbicidal and antifungal activity. acs.org However, there is no specific research available that details the evaluation or use of this compound as a plant growth regulator or pesticide. Studies tend to focus on chalcones with different substitution patterns or the unsaturated α,β-ketone moiety, which is often crucial for biological activity. nih.gov Therefore, the role of this specific dihydrochalcone (B1670589) in agrochemical research and development remains unexplored.

Applications in Material Science (e.g., Polymer Production, Photochemistry, Dyes)

The unique chemical structures of natural products can often be leveraged for applications in material science, including the creation of novel polymers, photoactive materials, and dyes.

The potential applications for this compound in material science are not well-documented. The related class of chalcones, due to their conjugated systems, have been investigated for their photochemical properties and as precursors for dyes. However, this compound lacks the conjugated double bond between the two aromatic rings, which significantly alters its electronic and photochemical properties. There are no available studies describing its use in polymer production, its specific photochemical behavior, or its application as a dye or dye precursor.

Environmental Remediation Applications (e.g., Adsorbents, Corrosion Inhibitors)

Chemical compounds can play a role in environmental remediation by acting as adsorbents for pollutants or as corrosion inhibitors to protect metals in various environments. Organic molecules, particularly those with heteroatoms like oxygen, can adsorb onto metal surfaces and form a protective layer. researchgate.net